molecular formula C9H10N2 B087387 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1255099-47-8

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B087387
CAS No.: 1255099-47-8
M. Wt: 146.19 g/mol
InChI Key: KXVBRNVWAHUQSP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridine ring, with methyl groups attached at the 2 and 6 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Future Directions

The future directions for research into “2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives are promising. These compounds have been developed as potential fibroblast growth factor receptor inhibitors, which could have significant implications for cancer therapy .

Mechanism of Action

Target of Action

The primary targets of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . They are found across various tissue types and are expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation and migration, angiogenesis, and others . By inhibiting FGFRs, the compound disrupts these pathways, leading to altered cellular functions .

Result of Action

The inhibition of FGFRs by this compound leads to several molecular and cellular effects. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells . These effects could potentially make the compound a useful therapeutic agent in the treatment of diseases where FGFRs play a key role, such as various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,6-dimethylpyridine with a suitable reagent can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVBRNVWAHUQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612737
Record name 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-47-8
Record name 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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